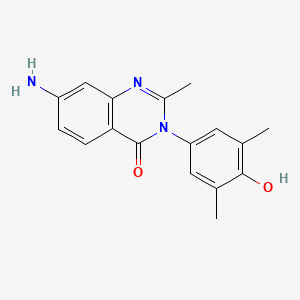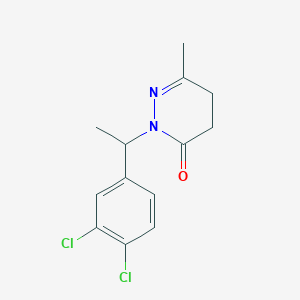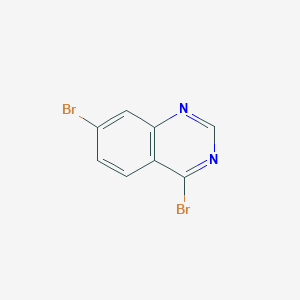
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine is a chemical compound that belongs to the class of quinolinamines. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a phenyl group and an ethylpropyl group. Quinolinamines are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine typically involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with 1-ethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
化学反応の分析
Types of Reactions
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to various halogenated or nitrated products.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
N-(1-Ethylpropyl)-3,4-xylidine: A related compound with a similar structure but different substitution pattern.
Pendimethalin: A dinitroaniline herbicide with a similar ethylpropyl group but different functional groups and applications.
Uniqueness
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
853310-71-1 |
|---|---|
分子式 |
C20H22N2 |
分子量 |
290.4 g/mol |
IUPAC名 |
N-pentan-3-yl-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C20H22N2/c1-3-16(4-2)21-20-14-19(15-10-6-5-7-11-15)22-18-13-9-8-12-17(18)20/h5-14,16H,3-4H2,1-2H3,(H,21,22) |
InChIキー |
PQYKDAPHUXZIPA-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11840194.png)
![2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B11840202.png)
![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)
![7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL](/img/structure/B11840228.png)
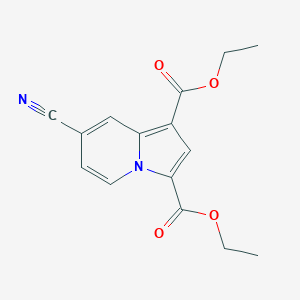
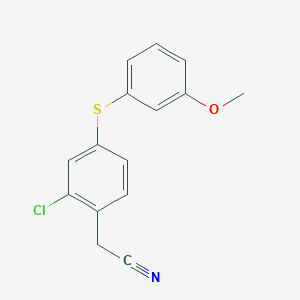
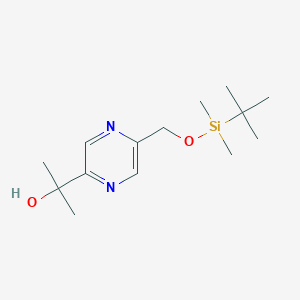
![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B11840240.png)
